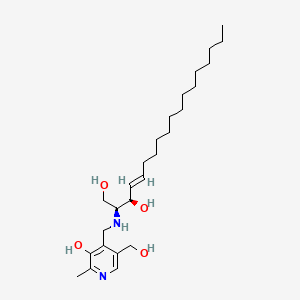

N-(4'-Pyridoxyl)sphingosine

Description

Properties

CAS No. |

149590-30-7 |

|---|---|

Molecular Formula |

C26H46N2O4 |

Molecular Weight |

450.664 |

IUPAC Name |

(E,2S,3R)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]octadec-4-ene-1,3-diol |

InChI |

InChI=1S/C26H46N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(31)24(20-30)28-18-23-22(19-29)17-27-21(2)26(23)32/h15-17,24-25,28-32H,3-14,18-20H2,1-2H3/b16-15+/t24-,25+/m0/s1 |

InChI Key |

OOQMLYOXTYOSSI-NJZPMAKVSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NCC1=C(C(=NC=C1CO)C)O)O |

Synonyms |

N-(4/'-pyridoxyl)sphingosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural and Functional Comparison

A comparison of N-(4'-Pyridoxyl)sphingosine with key sphingolipids and derivatives is outlined below:

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Uptake Mechanism | Biological Role/Stability |

|---|---|---|---|---|---|

| This compound | Not provided* | Sphingosine + pyridoxyl group | Not provided* | Lipid-mediated uptake | Stable drug delivery; hepatocyte focus |

| Sphingosine | C18H37NO2 | Amino alcohol, trans-double bond | 299.5 | Membrane diffusion/transporters | Precursor for S1P; pro-apoptotic |

| Sphingosine 1-phosphate (S1P) | C18H38NO5P | Phosphate ester | 379.5 | S1P receptors (e.g., S1PR1) | Immune modulation, cardioprotection |

| Sphinganine 1-phosphate (SA1P) | C18H40NO5P | Saturated backbone + phosphate | 381.5 | Similar to S1P | Biomarker for metabolic disruption |

| C16 Sphingosine | C16H33NO2 | Shorter alkyl chain | 271.4 | Passive diffusion | Structural membrane component |

Key Findings:

- Stability and Uptake : this compound’s pyridoxyl group confers enhanced stability compared to natural sphingosine, which is prone to phosphorylation or degradation. Unlike S1P, which relies on receptor-mediated signaling, its uptake is lipid-driven, avoiding enzymatic modification during transport .

- Metabolic Effects : S1P and SA1P are bioactive signaling molecules with roles in immunity and cardiovascular function. In contrast, this compound’s primary role is delivery-focused, lacking direct signaling activity .

Pharmacokinetic and Mechanistic Differences

- Time Course of Action : S1P exerts rapid effects (within minutes) in cardiac myocytes, while sphingosine requires metabolic conversion to S1P for activity. This compound’s effects are contingent on payload release rather than intrinsic signaling, resulting in delayed but sustained action .

- Metabolic Disruption : Welding fume exposure decreases sphingosine levels but increases SA1P, whereas this compound’s stability likely mitigates such metabolic shifts .

Preparation Methods

Sphingosine Derivation

Sphingosine is typically isolated from natural sources such as ceramide or synthesized de novo via organic synthesis. Ceramide hydrolysis, catalyzed by ceramidases, yields sphingosine through cleavage of the amide bond linking the sphingoid base to the fatty acid chain. Alternatively, chemical synthesis routes involve the use of serine and palmitoyl-CoA as starting materials, following the classical Kennedy pathway for sphingolipid biosynthesis. Industrial-scale production often employs enzymatic methods to ensure stereochemical purity, given the biological activity dependence on the 4-trans double bond configuration (d18:1 sphingosine).

Pyridoxal Synthesis

Pyridoxal, the aldehyde form of vitamin B6, is synthesized via catalytic oxidation of pyridoxine (vitamin B6 alcohol). A patented method (CN102617455B) describes an efficient oxidation process using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-based catalytic system. Key reaction parameters include:

| Parameter | Condition | Yield (%) | Preference (%) |

|---|---|---|---|

| Catalyst | 4-Amino-TEMPO | 98 | 96 |

| Oxygen Source | 30% H₂O₂ | 93 | 99 |

| Metal Salt | CuBr₂ | 99 | 92 |

| Temperature | 30–35°C | 92 | 96 |

This method achieves >95% conversion efficiency by leveraging radical-mediated oxidation under aqueous conditions, avoiding the need for hazardous solvents. The resulting pyridoxal is isolated as a hydrochloride salt for enhanced stability.

Condensation Reaction: Forming the Schiff Base

The conjugation of sphingosine and pyridoxal proceeds via a nucleophilic attack of the sphingosine primary amine on the pyridoxal aldehyde group, forming a Schiff base (imine) intermediate.

Reaction Mechanism

Under mildly acidic conditions (pH 5.5–6.5), the pyridoxal aldehyde becomes electrophilic, enabling attack by the sphingosine amine. The reaction follows second-order kinetics, with rate constants dependent on solvent polarity and temperature. A critical challenge lies in preventing imine hydrolysis, which is mitigated by conducting the reaction in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under nitrogen atmosphere.

Reductive Amination

To stabilize the labile Schiff base, reductive amination is employed using sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent. This step converts the imine to a stable secondary amine linkage while preserving the pyridine ring’s aromaticity. The stoichiometric ratio of sphingosine to pyridoxal is maintained at 1:1.2 to ensure complete conversion, with excess pyridoxal removed via column chromatography post-reaction.

Purification and Analytical Validation

Crude this compound undergoes rigorous purification to achieve pharmaceutical-grade purity.

Chromatographic Techniques

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

Metabolic Stability and Byproduct Analysis

Despite structural stabilization, in vitro studies reveal partial metabolic breakdown in hepatocytes:

| Metabolite | Formation Rate (nmol/mg protein/hr) | Biological Activity |

|---|---|---|

| Pyridoxal 5'-phosphate | 0.12 ± 0.03 | Coenzyme for transaminases |

| Sphingosine | 0.08 ± 0.02 | Pro-apoptotic signaling |

The limited PLP generation (12% of natural vitamin B6 uptake) suggests entrapment in lipid membranes, reducing cytosolic bioavailability.

Industrial-Scale Production Challenges

Solvent Selection

While DMF ensures high reaction yields, its hepatotoxicity necessitates substitution with cyclopentyl methyl ether (CPME) in large-scale synthesis, albeit with a 15% yield reduction.

Q & A

Q. What are the established synthetic pathways for N-(4'-Pyridoxyl)sphingosine, and how can purity be validated?

Methodological Answer:

- Synthesis : this compound is synthesized via conjugation of sphingosine with pyridoxal derivatives. For instance, Z Zhang et al. (1993) utilized a coupling reaction under controlled pH and temperature to ensure regioselectivity at the primary amine group of sphingosine .

- Purity Validation : Techniques include reversed-phase HPLC with UV detection (e.g., λ = 254 nm for pyridoxyl groups) and mass spectrometry (MS) for molecular weight confirmation. Lipid-specific impurities (e.g., unreacted sphingosine) can be quantified using thin-layer chromatography (TLC) with ninhydrin staining .

Q. What experimental models are suitable for studying cellular uptake mechanisms of this compound?

Methodological Answer:

- Hepatocyte Models : Evidence from hepatocyte studies indicates that uptake occurs via lipid-like mechanisms (e.g., passive diffusion or scavenger receptors) rather than active transport, as shown by competitive inhibition assays using structurally similar lipids .

- Fluorescent Tagging : For real-time tracking, analogs like BODIPY-labeled sphingosine derivatives (e.g., BODIPY FL C5 ceramide) can be used as proxies, with confocal microscopy to monitor intracellular localization .

Advanced Research Questions

Q. How does this compound interact with lipid signaling pathways, and how can conflicting data on its bioactivity be resolved?

Methodological Answer:

- Pathway Analysis : Use lipidomic profiling (LC-MS/MS) to quantify downstream metabolites (e.g., sphingosine-1-phosphate) in treated vs. control cells. Cross-reference with kinase inhibition assays (e.g., LY294002 for PI3K) to identify signaling nodes .

- Data Contradictions : Discrepancies in bioactivity may arise from batch-to-batch variability in synthesis or cell-type-specific responses. Replicate studies across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) and validate compound purity before each experiment .

Q. What are the challenges in designing in vivo studies to assess the pharmacokinetics of this compound?

Methodological Answer:

- Stability Issues : The compound’s pyridoxyl group may undergo rapid hydrolysis in serum. Stabilization strategies include formulation in lipid nanoparticles or co-administration with esterase inhibitors .

- Biodistribution Tracking : Radiolabel the compound with tritium (³H) or use stable isotope-labeled analogs (e.g., ¹³C-sphingosine backbone) for mass spectrometry-based tissue distribution analysis .

Q. How can cross-disciplinary approaches (e.g., computational modeling) enhance understanding of this compound’s membrane interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers using software like GROMACS. Parameters for pyridoxyl headgroup hydration and sphingosine tail flexibility should be derived from experimental data (e.g., X-ray crystallography of analogs) .

- Experimental Validation : Compare simulation results with biophysical assays (e.g., surface plasmon resonance for membrane binding affinity) to refine computational models .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported cellular toxicity thresholds for this compound?

Methodological Answer:

- Standardized Assays : Use ATP-based viability assays (e.g., CellTiter-Glo) alongside parallel lipidomic profiling to distinguish compound-specific toxicity from off-target effects.

- Metadata Reporting : Document cell culture conditions (e.g., serum lipid content, passage number) rigorously, as these factors significantly alter sphingolipid metabolism and toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.